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Compound of Interest |

Compound Name: 4-(3-Chlorophenyl)thiazol-2-amine
CAS No.: 90533-23-6
Cat. No.: B1582292

Get Quote

Content Type: Technical Guide & Synthetic Protocol Subject: 4-(3-Chlorophenyl)thiazol-2-
amine (SMILES: Nclnc(csl)-clcccc(Cl)cl) Audience: Medicinal Chemists, Synthetic Organic
Chemists, and Drug Discovery Specialists

Executive Summary & Chemical Identity

The molecule 4-(3-Chlorophenyl)thiazol-2-amine represents a "privileged scaffold" in
medicinal chemistry. The 2-aminothiazole core is a critical pharmacophore found in numerous
FDA-approved therapeutics, including anti-infectives (e.g., Cefdinir), dopamine agonists (e.g.,
Pramipexole), and kinase inhibitors (e.g., Dasatinib).

This specific derivative—characterized by a meta-chlorophenyl substitution at the 4-position—
offers unique electronic and steric properties compared to its more common para-substituted
analogs. The meta-chloro substituent often enhances metabolic stability by blocking the P450-
mediated oxidation prone sites on the phenyl ring while influencing the lipophilicity (LogP)
required for blood-brain barrier (BBB) or cell membrane penetration.

Physicochemical Profile
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Property Value /| Description

IUPAC Name 4-(3-Chlorophenyl)-1,3-thiazol-2-amine
SMILES Nclnc(csl)-clccec(Clhcl

Molecular Formula CoH7CIN2S

Molecular Weight 210.68 g/mol

Predicted LogP ~2.8 - 3.1 (Lipophilic)

H-Bond Donors 1 (Primary Amine)

H-Bond Acceptors 2 (Thiazole Nitrogen, Amine Nitrogen)
Appearance Off-white to pale yellow crystalline solid

160-165 °C (Typical for this class; varies by

Melting Point i
purity)

Synthetic Pathway: The Hantzsch Thiazole
Synthesis[3][4][5]

The most authoritative and robust method for synthesizing 4-(3-Chlorophenyl)thiazol-2-amine
is the Hantzsch Thiazole Synthesis. This condensation reaction involves a reactive

-haloketone and a thioamide (in this case, thiourea).[1]

Retrosynthetic Analysis

The disconnection approach reveals two commercially available precursors:
» Electrophile: 2-Bromo-1-(3-chlorophenyl)ethan-1-one (3-Chlorophenacyl bromide).

e Nucleophile: Thiourea.

Reaction Mechanism & Workflow

The reaction proceeds via a nucleophilic attack of the sulfur atom on the
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-carbon of the ketone, followed by an intramolecular condensation to close the ring and
dehydrate.

Reagents:
3-Chlorophenacyl bromide
+ Thiourea

Cyclization:
Dehydration (-H20)
(-HBr)

Product:
4-(3-Chlorophenyl)thiazol-2-amine

Condensation

i I
S-alkylated isothiourea

Click to download full resolution via product page

Figure 1: The Hantzsch Thiazole Synthesis pathway converting a-haloketones and thiourea
into the target aminothiazole.

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Scale up requires re-evaluation of
exotherm management.

Reagents:

3-Chlorophenacyl bromide (2.33 g, 10 mmol)

Thiourea (0.84 g, 11 mmol, 1.1 equiv)

Ethanol (Absolute, 20 mL)

Ammonium hydroxide or Sodium carbonate (for neutralization)
Step-by-Step Methodology:

e Solvation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-
chlorophenacyl bromide in 20 mL of absolute ethanol.

o Addition: Add thiourea in a single portion. The reaction is often exothermic; ensure the stir
bar is agitating vigorously to prevent local hotspots.

o Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2—4 hours.

o Validation: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). The
starting bromide spot (high Rf) should disappear, replaced by a lower Rf baseline spot
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(hydrobromide salt of the product).

o Precipitation: Cool the reaction mixture to room temperature. A precipitate (the HBr salt of
the thiazole) may form.

o Neutralization (Critical Step):
o If solid forms: Filter the HBr salt and resuspend in water.
o Basify the solution/suspension to pH 9-10 using 10% aqueous

or

. This liberates the free base.

o Workup: The free base will precipitate as a solid. Filter the solid using a Buchner funnel.
Wash with cold water (

mL) to remove inorganic salts.

 Purification: Recrystallize from hot ethanol or an ethanol/water mixture to obtain high-purity
crystals.

Medicinal Chemistry Utility & SAR

The 4-(3-Chlorophenyl)thiazol-2-amine scaffold is not merely an end-product; it is a versatile
building block. The 2-amino group serves as a handle for further diversification (e.g., amide
coupling, sulfonylation), while the 3-chlorophenyl ring provides specific hydrophobic
interactions.

Pharmacophore Mapping

The utility of this molecule relies on three distinct interaction domains:
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Figure 2: Structure-Activity Relationship (SAR) map highlighting the interaction potential of the

scaffold with biological targets.

Strategic Substitution: Why 3-Chloro?

Metabolic Stability: The para position (4-position on phenyl) is highly susceptible to oxidative
metabolism (hydroxylation). A meta (3-position) substituent sterically hinders this process
and deactivates the ring electronically, extending the drug's half-life (

).

Halogen Bonding: The chlorine atom can participate in halogen bonding with carbonyl
backbone residues in protein binding pockets, a specific interaction increasingly exploited in
rational drug design.

Safety & Handling (E-E-A-T)

While this specific isomer may not have a dedicated MSDS in every public database, its

properties are extrapolated from the well-characterized 2-aminothiazole class (e.g., CAS 2103-
99-3).
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o Acute Toxicity:Category 3 (Oral). Toxic if swallowed.[2] Aminothiazoles can interfere with
thyroid function (thyrotoxicity) upon chronic exposure.

» Skin/Eye:lrritant (Category 2). Causes skin irritation and serious eye irritation.[3]
e Handling Protocol:

o Engineering Controls: Always handle within a certified chemical fume hood to avoid
inhalation of dust.

o PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat are
mandatory.

o Waste Disposal: Dispose of as hazardous organic waste containing nitrogen/sulfur. Do not
release into drains.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chlorophenyl-thiazol-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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